

A Comprehensive Technical Guide to 5,6-Dihydrouracil (DHU)

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Compound of Interest

Compound Name: DHU-Se1
Cat. No.: B12412335

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydrouracil (DHU), a pyrimidine derivative, is a critical intermediate in the catabolism of uracil.[1][2][3] As a reduced form of uracil, it plays a significant role in various biological processes, including nucleic acid metabolism.[4] This document provides an in-depth overview of the physical and chemical properties of DHU, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological functions and associated metabolic pathways. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz.

Physicochemical Properties

DHU is a white to light beige crystalline powder.[2][5] It is a pyrimidine obtained by the formal addition of hydrogen across the 5,6-position of uracil.[5][6][7]

Physical Properties

Property	Value	Source
Molecular Formula	C4H6N2O2	[4][6][8]
Molecular Weight	114.10 g/mol	[6][8]
Melting Point	279 - 281 °C	[6][9]
Appearance	White to light beige crystalline powder	[2][5]
Solubility	Soluble in Sodium Hydroxide. Water: 6.67 mg/mL (ultrasonic and warming to 60°C). DMSO: 14.29 mg/mL (ultrasonic may be needed).	[10][11]
pKa (Strongest Acidic)	11.73 - 12.10	[9][10]

Chemical Identifiers

Identifier Type	Identifier	Source
IUPAC Name	1,3-diazinane-2,4-dione	[6]
CAS Number	504-07-4	[4][6]
SMILES	<chem>O=C1NC(=O)NCC1</chem>	[4]
InChI	InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of DHU.

NMR Spectroscopy

- ¹H NMR (500 MHz, H₂O, pH 7.00): δ 3.45, 2.69, 3.43, 2.66, 3.46, 2.67 ppm.[6]
- ¹³C NMR (15.08 MHz, DMSO-d₆): δ 153.90, 170.97, 35.27, 30.34 ppm.[6]

Mass Spectrometry

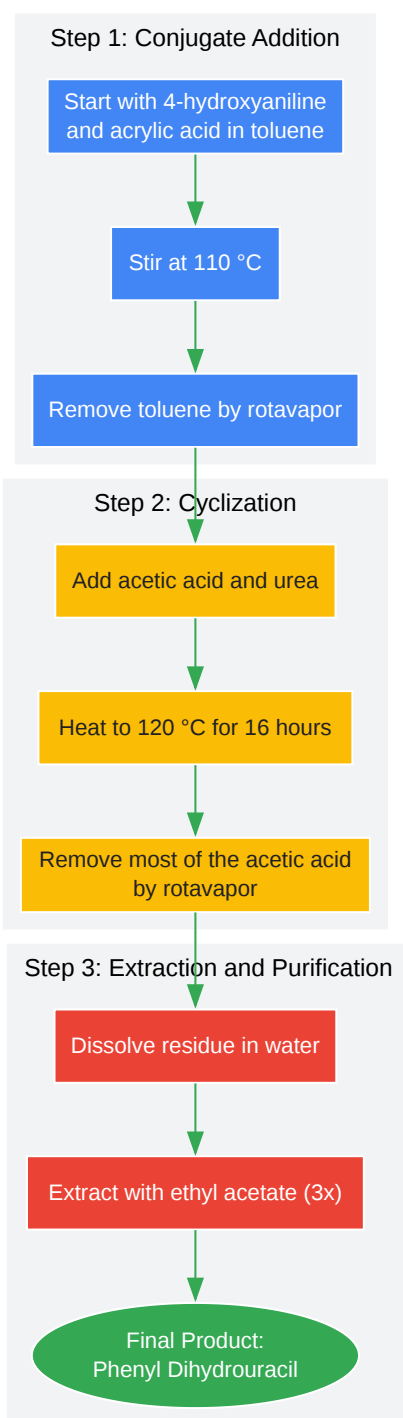
- GC-MS and LC-MS data are available, indicating characteristic fragmentation patterns useful for identification in complex biological samples.[6]

Experimental Protocols

Synthesis of Phenyl Dihydrouracils

This protocol describes a general procedure for the preparation of phenyl dihydrouracils, which are derivatives of DHU.

Experimental Workflow: Synthesis of Phenyl Dihydrouracils



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Caption: Workflow for the synthesis of phenyl dihydrouracils.

Methodology:

- A solution of 4-hydroxyaniline (40.0 mmol) in toluene (50 mL) is prepared in a 250 mL flask with a magnetic stirring bar.
- Acrylic acid (52.0 mmol) is added to the solution.
- The reaction mixture is stirred at 110 °C until the starting material disappears, as monitored by Thin Layer Chromatography (TLC).
- The toluene is then removed using a rotary evaporator.
- Acetic acid (60 mL) and urea (120.0 mmol) are added to the flask.
- The mixture is heated to 120 °C for 16 hours.
- Most of the acetic acid is removed via rotary evaporation.
- The remaining residue is dissolved in water (100 mL).
- The aqueous solution is extracted with ethyl acetate (3 x 100 mL) to yield the product.[\[12\]](#)

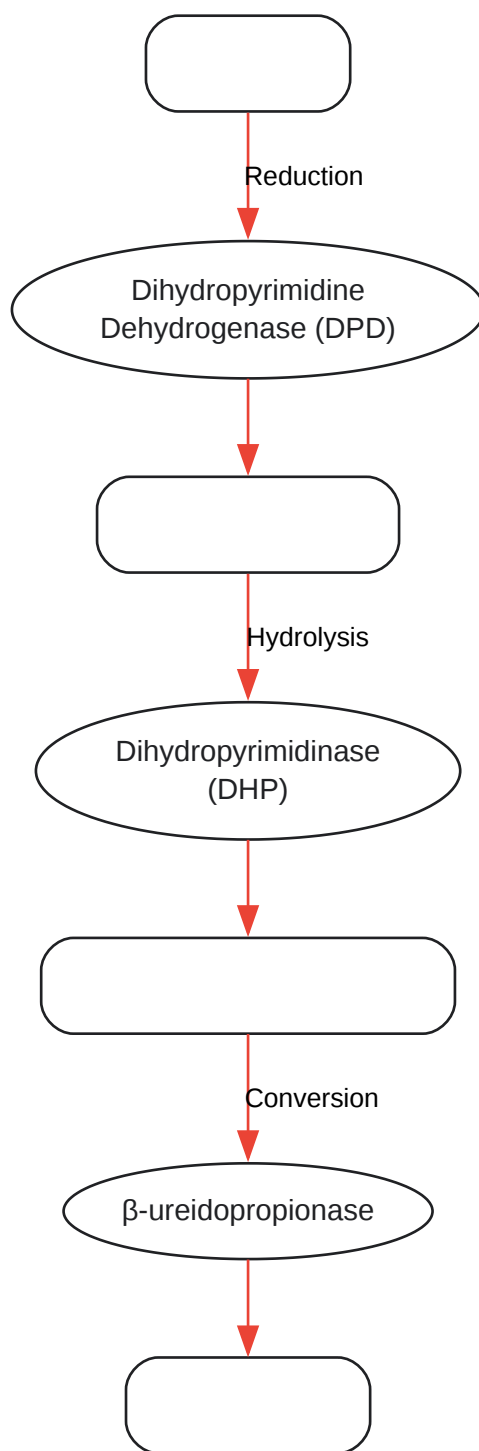
One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils

A more recent and efficient method involves a one-step, regioselective synthesis of N-1-substituted dihydrouracils. This approach utilizes a Palladium-catalyzed cross-coupling reaction between DHU and aryl electrophiles. This method is noted for being cost-effective, scalable, and high-yielding, and it avoids the need for protecting group strategies.[\[13\]](#)[\[14\]](#)

Biological Significance and Signaling Pathways

DHU is a key intermediate in the catabolism of uracil and the chemotherapy drug 5-fluorouracil (5-FU).[\[1\]](#)[\[15\]](#) The metabolic pathway involves the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of pyrimidines.[\[15\]](#)

Pyrimidine Catabolic Pathway



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Caption: The catabolic pathway of uracil to β-alanine.

The breakdown of uracil begins with its reduction to dihydrouracil, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD).[9] Subsequently, dihydropyrimidinase (DHP)

hydrolyzes DHU to N-carbamyl-beta-alanine.[9] Finally, beta-ureidopropionase catalyzes the conversion of N-carbamyl-beta-alanine into beta-alanine.[9]

Deficiencies in the enzymes of this pathway, such as dihydropyrimidinase deficiency, can lead to metabolic disorders characterized by increased levels of dihydrouracil and uracil in the urine. [9] The ratio of dihydrouracil to uracil in plasma is also used as a predictive marker for 5-fluorouracil-related toxicity in cancer patients.[7]

Furthermore, derivatives of dihydrouracil have been identified as inhibitors of HCV NS5B polymerase, indicating their potential as antiviral agents.[16] Substituted phenyl dihydrouracils have also been developed as novel ligands for the E3 ubiquitin ligase cereblon (CRBN), which is a key component in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation in cancer therapy.[17]

Conclusion

5,6-Dihydrouracil is a molecule of significant interest in biochemistry and pharmacology. Its role as a key metabolic intermediate provides a window into fundamental cellular processes and their dysregulation in disease. The development of novel synthetic routes to DHU and its derivatives continues to open new avenues for research, particularly in the fields of oncology and virology. This technical guide provides a foundational understanding of DHU's core properties and functions, serving as a valuable resource for professionals in drug discovery and development.

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